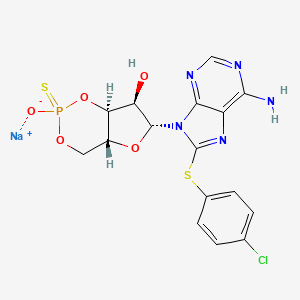

Rp-8-CPT-cAMPS

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129735-01-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discerning Antagonists: A Technical Guide to Rp-8-CPT-cAMPS and Rp-cAMPS in cAMP Signaling Research

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cyclic adenosine monophosphate (cAMP) signaling, the ability to selectively dissect the roles of its primary effectors, Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), is paramount. This guide provides a comprehensive technical comparison of two widely used competitive cAMP antagonists: Rp-cAMPS and its more potent derivative, Rp-8-CPT-cAMPS. Understanding the nuances of their mechanisms, selectivity, and practical application is crucial for designing robust experiments and interpreting data with high fidelity.

The Foundation: Understanding cAMP Signaling and the Need for Specific Antagonists

The ubiquitous second messenger cAMP orchestrates a vast array of physiological processes, from gene expression and metabolism to cell growth and differentiation. Its signals are primarily transduced through two distinct families of intracellular receptors: the serine/threonine-specific PKA and the guanine nucleotide exchange factors, Epac1 and Epac2. The pleiotropic nature of cAMP signaling necessitates tools that can isolate these pathways to elucidate their individual contributions.

Competitive cAMP antagonists, which bind to the regulatory subunits of PKA without inducing the conformational change required for catalytic subunit release, are indispensable for this purpose.[1][2] By preventing PKA activation, researchers can unmask the effects mediated by Epac or other cAMP-responsive elements.

Figure 1: Simplified cAMP signaling pathway illustrating the points of intervention for Rp-cAMPS and Rp-8-CPT-cAMPS.

A Tale of Two Antagonists: Chemical Structure and Mechanism of Action

Both Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) and Rp-8-CPT-cAMPS (8-(4-Chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) are analogs of cAMP. Their antagonistic properties stem from the substitution of a non-bridging oxygen atom in the phosphate moiety with sulfur in the Rp-diastereomeric configuration.[2] This modification allows the molecules to bind to the cAMP-binding domains of PKA's regulatory subunits but prevents the crucial conformational change that leads to the release and activation of the catalytic subunits.[1]

The key distinction lies in the addition of a 4-chlorophenylthio (CPT) group at the 8th position of the adenine ring in Rp-8-CPT-cAMPS.[3] This modification has profound consequences for the compound's physicochemical properties and biological activity.

Figure 2: Chemical structures of Rp-cAMPS and Rp-8-CPT-cAMPS. The key difference is the 8-position modification on the adenine ring.

Head-to-Head Comparison: Key Differentiators

The addition of the CPT group makes Rp-8-CPT-cAMPS a more refined tool for many applications. Here, we dissect the critical differences:

| Feature | Rp-cAMPS | Rp-8-CPT-cAMPS | Significance for Experimental Design |

| Lipophilicity & Membrane Permeability | Low | High[3] | Rp-8-CPT-cAMPS is significantly more effective in cell-based assays as it readily crosses the plasma membrane. Rp-cAMPS often requires higher concentrations or cell permeabilization techniques. |

| Potency against PKA | Moderate | High | Lower concentrations of Rp-8-CPT-cAMPS are needed to achieve PKA inhibition, reducing the risk of off-target effects. |

| PKA Isoform Selectivity | Limited | Prefers PKA type I over type II[3][4] | This allows for more nuanced studies of PKA isoform-specific functions. |

| Resistance to Phosphodiesterases (PDEs) | Resistant[5] | Resistant[3] | Both compounds are stable in cellular environments, ensuring sustained inhibition. |

| Epac Activity | Poor inhibitor in vivo[6] | Potential for off-target effects on Epac, though less potent than specific Epac activators. | While primarily a PKA antagonist, the 8-CPT moiety can confer some activity at Epac. This must be considered when interpreting results. |

Table 1: Comparative analysis of Rp-cAMPS and Rp-8-CPT-cAMPS.

Quantitative Insights: PKA Inhibition

While a direct comparison of Ki values under identical conditions is scarce in the literature, a compilation of reported values underscores the enhanced potency of Rp-8-CPT-cAMPS and its analogs.

| Compound | PKA Isoform | Ki (µM) | Reference |

| Rp-cAMPS | Type I | 12.5 | [5] |

| Rp-cAMPS | Type II | 4.5 | [5] |

| Rp-8-Cl-cAMPS | Type I | More potent than Rp-cAMPS | [4] |

| Rp-8-Br-cAMPS | Type I | More potent than Rp-cAMPS | [4] |

The Epac Conundrum: A Note on Specificity

While both compounds are primarily used as PKA antagonists, their effects on Epac must be carefully considered. Rp-cAMPS is generally considered a poor inhibitor of Epac activation in living cells.[6] However, the 8-CPT modification, present in Rp-8-CPT-cAMPS, is also found in potent Epac activators like 8-pCPT-cAMP.[7] While the Rp-phosphorothioate modification confers PKA antagonism, the 8-CPT group may lead to some residual interaction with Epac. Therefore, when using Rp-8-CPT-cAMPS, it is crucial to include appropriate controls to rule out Epac-mediated effects, especially at higher concentrations.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating controls that ensure the observed effects are indeed due to specific PKA inhibition.

In Vitro PKA Kinase Assay

This assay directly measures the ability of the antagonists to inhibit PKA-mediated phosphorylation of a substrate.

Objective: To determine the IC50 of Rp-cAMPS and Rp-8-CPT-cAMPS for PKA in a cell-free system.

Materials:

-

Recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP

-

Rp-cAMPS and Rp-8-CPT-cAMPS stock solutions

-

Kinase buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and varying concentrations of either Rp-cAMPS or Rp-8-CPT-cAMPS.

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the PKA.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 15 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.

Self-Validation:

-

Negative Control: A reaction without PKA to determine background radiation.

-

Positive Control: A reaction with PKA but without any inhibitor to determine maximal kinase activity.

-

Specificity Control: Perform the assay with a different kinase to ensure the inhibitors are specific for PKA.

Figure 3: Workflow for an in vitro PKA kinase assay.

Western Blot Analysis of PKA Substrate Phosphorylation

This cell-based assay assesses the ability of the antagonists to block the phosphorylation of a known PKA substrate in response to a cAMP-elevating stimulus.

Objective: To confirm the efficacy of Rp-cAMPS and Rp-8-CPT-cAMPS in inhibiting PKA activity in intact cells.

Materials:

-

Cell line of interest

-

Forskolin (or another adenylyl cyclase activator)

-

Rp-cAMPS and Rp-8-CPT-cAMPS

-

Lysis buffer with phosphatase inhibitors

-

Primary antibody against a phosphorylated PKA substrate (e.g., phospho-CREB Ser133)

-

Primary antibody against the total protein of the substrate

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Rp-cAMPS or Rp-8-CPT-cAMPS for 30-60 minutes.[3]

-

Stimulate the cells with forskolin for 15-30 minutes to induce cAMP production.

-

Lyse the cells in buffer containing phosphatase inhibitors.

-

Determine protein concentration and perform SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using chemiluminescence.

-

Strip the membrane and re-probe with the antibody against the total protein as a loading control.

Self-Validation:

-

Negative Control: Unstimulated cells to determine basal phosphorylation.

-

Positive Control: Cells stimulated with forskolin in the absence of an inhibitor to show maximal phosphorylation.

-

Dose-Response: Use a range of inhibitor concentrations to demonstrate dose-dependent inhibition.

-

Epac Control: In parallel experiments, use an Epac-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP) to confirm that the observed phosphorylation is PKA-dependent.

Conclusion and Future Perspectives

Both Rp-cAMPS and Rp-8-CPT-cAMPS are valuable tools for dissecting cAMP signaling pathways. However, for most cell-based applications, the superior membrane permeability and higher potency of Rp-8-CPT-cAMPS make it the preferred choice. Its selectivity for PKA type I further enhances its utility for studying isoform-specific functions.

References

-

BMB Reports. (n.d.). Epac: new emerging cAMP-binding protein. Retrieved from [Link]

-

BIOLOG Life Science Institute. (n.d.). Technical Information about Rp-8-CPT-cAMPS. Retrieved from [Link]

-

MDPI. (2020). The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology. Retrieved from [Link]

-

ResearchGate. (n.d.). cAMP analog mapping of Epac1 and cAMP kinase. Retrieved from [Link]

-

PMC. (2008). Epac and PKA: a tale of two intracellular cAMP receptors. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the Epac activity?. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity. Retrieved from [Link]

-

Physiological Reviews. (2018). Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development. Retrieved from [Link]

-

Cell Signaling. (2008). Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors. Retrieved from [Link]

-

Journal of Biological Chemistry. (1995). Novel (Rp)-cAMPS Analogs as Tools for Inhibition of cAMP-kinase in Cell Culture. Retrieved from [Link]

-

PubMed. (1995). (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition. Retrieved from [Link]

-

Journal of Biological Chemistry. (1990). Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates. Retrieved from [Link]

-

Springer Link. (n.d.). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor. Retrieved from [Link]

Sources

- 1. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolog.de [biolog.de]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Rp-8-CPT-cAMPS in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Rp-8-CPT-cAMPS, a potent and specific inhibitor of cAMP-dependent protein kinase (PKA). This document outlines the mechanism of action, provides detailed protocols for cell culture applications, and offers guidance on experimental validation and quality control.

Introduction: The Role of cAMP and the Utility of Rp-8-CPT-cAMPS

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in mediating cellular responses to a wide array of extracellular stimuli.[1][2] The primary intracellular effector of cAMP is the cAMP-dependent protein kinase (PKA).[1] The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released, become active, and phosphorylate downstream target proteins on serine and threonine residues, thereby regulating a multitude of cellular processes including gene expression, metabolism, and cell proliferation.[1][3]

Given the central role of the cAMP/PKA signaling pathway, specific inhibitors are invaluable tools for dissecting its function. Rp-8-CPT-cAMPS (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a highly effective, membrane-permeant, and metabolically stable competitive antagonist of cAMP.[3][4] Its unique mechanism of action, targeting the cAMP binding sites on the PKA regulatory subunits, offers significant advantages over traditional ATP-competitive PKA inhibitors.[3]

Mechanism of Action: A Competitive Antagonist Approach

Unlike many kinase inhibitors that compete with ATP at the catalytic site, Rp-8-CPT-cAMPS acts as a competitive antagonist to cAMP at the regulatory subunits of PKA.[3][5] By occupying these binding sites, it prevents the cAMP-induced conformational change necessary for the dissociation and activation of the catalytic subunits.[3][6] This mode of action confers a high degree of specificity for PKA.

Key Advantages of Rp-8-CPT-cAMPS:

-

High Specificity: By targeting the regulatory subunits, it avoids the off-target effects often associated with ATP-competitive inhibitors that can interact with the highly conserved ATP-binding pocket of other kinases.[3]

-

Metabolic Stability: Rp-8-CPT-cAMPS is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cAMP.[7][8] This ensures sustained inhibitory activity during experiments.

-

Cell Permeability: Its lipophilic nature allows it to readily cross cell membranes, making it suitable for use in intact cell-based assays.[3][4]

Diagram: The cAMP/PKA Signaling Pathway and Inhibition by Rp-8-CPT-cAMPS

Caption: A typical experimental workflow for using Rp-8-CPT-cAMPS.

Experimental Validation and Quality Control

To ensure that the observed effects are due to PKA inhibition, it is essential to include appropriate controls and validate the activity of Rp-8-CPT-cAMPS in your specific experimental system.

Assessing PKA Inhibition

A common method to confirm PKA inhibition is to measure the phosphorylation of a known downstream PKA substrate. The cAMP response element-binding protein (CREB) is a well-characterized transcription factor that is phosphorylated by PKA at Serine 133 upon cAMP stimulation. [9] Protocol: Western Blot for Phospho-CREB (Ser133)

-

Experimental Groups:

-

Vehicle control (e.g., DMSO)

-

Stimulus only (e.g., forskolin)

-

Rp-8-CPT-cAMPS + Stimulus

-

Rp-8-CPT-cAMPS only

-

-

Cell Treatment: Follow the general protocol for cell treatment as described in section 3.2.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CREB or a housekeeping protein like β-actin or GAPDH.

-

Expected Outcome: The stimulus-only group should show a significant increase in phospho-CREB levels compared to the vehicle control. The group pre-treated with Rp-8-CPT-cAMPS should exhibit a marked reduction in stimulus-induced CREB phosphorylation. [10]

Troubleshooting

| Issue | Possible Cause | Recommendation |

| No or weak inhibition | Insufficient pre-incubation time. | Increase the pre-incubation time to 45-60 minutes. |

| Concentration of Rp-8-CPT-cAMPS is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your cell type. | |

| Degradation of Rp-8-CPT-cAMPS stock solution. | Prepare a fresh stock solution from lyophilized powder. | |

| Cell toxicity | High concentration of Rp-8-CPT-cAMPS or DMSO. | Perform a cell viability assay (e.g., CCK-8) to determine the non-toxic concentration range. Ensure the final DMSO concentration is below 0.5%. |

| Inconsistent results | Variability in cell density or passage number. | Maintain consistent cell culture practices. Use cells within a defined passage number range. |

| Incomplete dissolution of Rp-8-CPT-cAMPS. | Ensure the compound is fully dissolved in the stock solution. |

Summary of Experimental Parameters

The following table provides a summary of typical experimental parameters for Rp-8-CPT-cAMPS from various studies. These should be used as a starting point for optimization.

| Cell Type | Rp-8-CPT-cAMPS Concentration | Pre-incubation Time | Stimulus | Observed Effect | Reference |

| NCI-H295R cells | 100 µM | 30 min | 6-Bnz-cAMP | Reduced VASP phosphorylation | [5] |

| Rat mesenteric artery rings | 10 µM | Not specified | Venom | Inhibition of relaxation | [5] |

| HEK cells | Not specified | 30 min | Forskolin + IBMX | Inhibition of CRE-Luc activity | [10] |

References

-

BIOLOG Life Science Institute. (n.d.). Technical Information about Rp-8-CPT-cAMPS. Retrieved from [Link]

- Gjertsen, B. T., Mellgren, G., Otten, A., Maronde, E., Genieser, H. G., Jastorff, B., Vintermyr, O. K., McKnight, G. S., & Døskeland, S. O. (1995). Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. The Journal of Biological Chemistry, 270(35), 20599–20607.

- Chepurny, O. G., Leech, C. A., Kelley, G. G., Dzhura, I., Dzhura, K., Li, X., Roe, M. W., & Holz, G. G. (2018). Rp-cAMPS Prodrugs Reveal the cAMP Dependence of First-Phase Glucose-Stimulated Insulin Secretion. Molecular Endocrinology, 32(12), 1047–1062.

- Taskén, K., & Aandahl, E. M. (2004). Localized effects of cAMP mediated by distinct routes of protein kinase A. Physiological Reviews, 84(1), 137–167.

- Poppe, H., Rybalkin, S. D., Rehmann, H., Hielkema, L., Maltha, C. S., Wolter, S., ... & de Rooij, J. (2008). Cyclic AMP can engage Epac proteins and protein kinase A in a single compartment. Molecular and Cellular Biology, 28(24), 7473-7485.

-

BIOLOG Life Science Institute. (n.d.). Rp-8-CPT-cAMPS. Retrieved from [Link]

- Mayr, B., & Montminy, M. (2001). Transcriptional regulation by the phosphorylation-dependent factor CREB. Nature Reviews Molecular Cell Biology, 2(8), 599–609.

-

Bio-Rad. (n.d.). Solubilization. Retrieved from [Link]

- Spicuzza, S., Di Tizio, A., & Di Pietro, R. (2021). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery. International Journal of Molecular Medicine, 48(6), 1-1.

- Cheng, X., Ji, Z., Tsalkova, T., & Mei, F. (2008). Epac and PKA: a tale of two intracellular cAMP receptors. Acta Biochimica et Biophysica Sinica, 40(7), 651-662.

- Chen, Y., Zhang, X., & Li, J. (2017). The role of the cAMP-PKA pathway in the development of neuropathic pain. Journal of the Neurological Sciences, 373, 139-145.

- Shaywitz, A. J., & Greenberg, M. E. (1999). CREB: a stimulus-induced transcription factor activated by a diverse array of extracellular signals. Annual Review of Biochemistry, 68, 821-861.

Sources

- 1. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolog.de [biolog.de]

- 4. Rp-8-CPT-cAMPS BIOLOG Life Science Institute [biolog.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Functional Validation of PKA Signaling via Rp-8-CPT-cAMPS Immunofluorescence

Executive Summary

Rp-8-CPT-cAMPS (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent, membrane-permeable, and metabolically stable competitive inhibitor of cAMP-dependent protein kinase (PKA).[1] Unlike the commonly used H-89, which acts on the ATP-binding site and suffers from significant off-target effects (e.g., MSK1, S6K1 inhibition), Rp-8-CPT-cAMPS targets the cAMP-binding sites on the regulatory subunits of PKA.[1]

Critical Technical Distinction: Researchers often search for "Rp-8-CPT-cAMPS staining" under the misconception that the molecule itself is the target of the antibody. This is incorrect. Rp-8-CPT-cAMPS is a functional probe . The immunofluorescence (IF) protocol described here utilizes Rp-8-CPT-cAMPS to treat live cells, followed by fixation and staining for downstream PKA substrates (e.g., phospho-CREB Ser133 or phospho-VASP Ser157 ). This provides a visual, spatial readout of PKA pathway suppression.

Mechanism of Action & Experimental Logic

To design a valid experiment, one must understand the molecular competition at play. Rp-8-CPT-cAMPS functions as a "dead-end" analog. It binds to the Regulatory (R) subunits of the PKA holoenzyme but does not induce the conformational change required to release the Catalytic (C) subunits.[2]

Diagram 1: The Competitive Inhibition Mechanism

The following diagram illustrates how Rp-8-CPT-cAMPS locks the PKA holoenzyme, preventing the phosphorylation of nuclear targets like CREB.

Caption: Rp-8-CPT-cAMPS competes with cAMP for regulatory sites, preventing catalytic subunit release.

Experimental Design: The "Competition" Assay

A simple "treatment vs. control" is insufficient for PKA validation. You must demonstrate that Rp-8-CPT-cAMPS suppresses an induced signal.

| Experimental Condition | Reagents Added | Expected IF Result (pCREB) | Interpretation |

| 1. Basal Control | Vehicle (DMSO/Water) | Low/Cytosolic | Establishes baseline noise. |

| 2. Positive Control | Forskolin (10 µM) | High Nuclear Intensity | Confirms PKA pathway is activatable. |

| 3. Inhibition Test | Rp-8-CPT-cAMPS (Pre-treat) + Forskolin | Low Nuclear Intensity | KEY RESULT: Proves PKA-dependence. |

| 4. Specificity Ctrl | Rp-8-CPT-cAMPS alone | Low/Basal | Ensures inhibitor doesn't agonize (rare). |

Comprehensive Protocol

Phase A: Reagent Preparation

-

Reagent: Rp-8-CPT-cAMPS, sodium salt (Biolog Cat.[1] No. C 022 or equivalent).

-

Solubility: The sodium salt is water-soluble.[3] Prepare a 10 mM stock solution in PCR-grade water or PBS.

-

Note: If using the free acid form, DMSO is required, but the sodium salt is preferred to minimize solvent toxicity.

-

-

Storage: Aliquot into dark tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase B: Cell Treatment Workflow

The timing of the inhibitor addition is the single most critical step.

Caption: Protocol timeline emphasizing the pre-incubation step required for competitive inhibition.

Step-by-Step:

-

Seeding: Plate cells on acid-washed glass coverslips (approx. 50-70% confluence).

-

Starvation: Replace media with serum-free media for 4–12 hours. This reduces high basal PKA activity caused by growth factors in serum.

-

Pre-Incubation (The Blockade):

-

Add Rp-8-CPT-cAMPS to a final concentration of 50–100 µM .

-

Incubate at 37°C for 30–60 minutes .

-

Why: The inhibitor must permeate the membrane and occupy the PKA regulatory subunits before the flood of cAMP occurs.

-

-

Stimulation (The Challenge):

-

Without washing off the inhibitor, add the PKA activator (e.g., 10 µM Forskolin or 100 µM IBMX ).

-

Incubate for 15–30 minutes (optimal for CREB phosphorylation).

-

-

Fixation:

-

Aspirate media and immediately add 4% Paraformaldehyde (PFA) in PBS.

-

Fix for 15 minutes at Room Temperature (RT).

-

Phase C: Immunofluorescence Staining

Target Selection: To validate the inhibitor worked, stain for Phospho-CREB (Ser133) . It is a robust, nuclear PKA target.

-

Permeabilization: Wash 3x with PBS.[4][5] Treat with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% Normal Goat Serum (NGS) or BSA in PBS for 1 hour at RT.

-

Primary Antibody:

-

Anti-Phospho-CREB (Ser133) [Rabbit monoclonal is preferred for specificity].

-

Dilution: Typically 1:100 – 1:400 in Blocking Buffer.

-

Incubation: Overnight at 4°C.

-

-

Secondary Antibody:

-

Goat anti-Rabbit IgG conjugated to Alexa Fluor 488 (Green) or 568 (Red).

-

Incubation: 1 hour at RT in the dark.

-

-

Counterstain: DAPI (0.5 µg/mL) for 5 minutes (nuclei visualization).

-

Mounting: Mount with anti-fade medium (e.g., ProLong Gold).

Troubleshooting & Validation

"I see no inhibition of the signal."

-

Cause 1: Insufficient Pre-incubation. The lipophilicity of Rp-8-CPT-cAMPS allows membrane entry, but it is passive. Increase pre-incubation to 60-90 minutes.

-

Cause 2: Competition Ratio. If you use a massive dose of Forskolin (e.g., >50 µM) or a non-hydrolyzable cAMP analog (Sp-8-CPT-cAMPS) as the agonist, 50 µM of inhibitor may not be enough. Titrate the inhibitor up to 200 µM or lower the agonist concentration.

-

Cause 3: Wrong Isoform. Rp-8-CPT-cAMPS inhibits both PKA I and II, but with slight preference for site B of RII.[6] If your cell line relies heavily on a specific isoform balance, kinetics may vary.

"The cells look detached or rounded."

-

Cause: While non-toxic compared to H-89, high concentrations (>500 µM) or DMSO solvent effects can stress cells. Ensure final DMSO concentration is <0.1%.

References

-

Biolog Life Science Institute. Technical Information: Rp-8-CPT-cAMPS.[1][6] (Primary Manufacturer Data). Link

-

Gjertsen, B. T., et al. (1995). Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture.[1] Journal of Biological Chemistry, 270(35), 20599-20607. Link

-

Dostmann, W. R., et al. (1990). Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinase I and II with analogs of adenosine 3',5'-cyclic phosphorothioates. Journal of Biological Chemistry, 265(18), 10484-10491. Link

-

Murray, A. J. (2008). Pharmacological PKA inhibition: all may not be what it seems. Science Signaling, 1(22), re4. (Critique of H-89 vs Rp-analogs). Link

Sources

- 1. biolog.de [biolog.de]

- 2. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ptglab.com [ptglab.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Utilizing Rp-8-CPT-cAMPS for the Investigation of CREB Phosphorylation

Introduction: Unraveling the cAMP/PKA/CREB Signaling Axis

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and pivotal intracellular cascade that governs a myriad of physiological processes, from metabolism and gene expression to cell growth and differentiation.[1][2] A key effector at the heart of this pathway is Protein Kinase A (PKA), a serine/threonine kinase that is allosterically activated by cAMP.[3] Upon activation, the catalytic subunits of PKA are released and translocate to various cellular compartments, including the nucleus, where they phosphorylate a host of substrate proteins.[4]

One of the most critical nuclear targets of PKA is the transcription factor CREB (cAMP Response Element-Binding protein).[5][6] PKA-mediated phosphorylation of CREB at the highly conserved Serine 133 residue is a crucial event that triggers the recruitment of transcriptional co-activators, such as CREB-binding protein (CBP) and p300.[7][8][9] This molecular assembly then initiates the transcription of target genes containing cAMP response elements (CREs) in their promoter regions, thereby translating extracellular signals into changes in gene expression.[9][10] Given its central role, the dysregulation of the cAMP/PKA/CREB pathway has been implicated in numerous pathologies, including cancer.[1]

To dissect the intricate mechanisms of this pathway and to identify potential therapeutic modulators, specific and potent pharmacological tools are indispensable. Rp-8-CPT-cAMPS is one such tool, a potent and selective inhibitor of PKA.[11][12]

The Pharmacology of Rp-8-CPT-cAMPS: A Potent PKA Antagonist

Rp-8-CPT-cAMPS is a lipophilic, membrane-permeant analog of cAMP that functions as a competitive antagonist at the cAMP-binding sites on the regulatory subunits of PKA.[12][13][14] Its chemical modifications confer two key advantages for cellular assays:

-

Membrane Permeability: The lipophilic nature of Rp-8-CPT-cAMPS allows it to readily cross the plasma membrane, making it highly effective in intact cell systems.[12][13][14]

-

Metabolic Stability: It is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP, ensuring sustained intracellular concentrations and a more stable inhibitory effect.[12][14][15]

By competitively binding to the regulatory subunits of PKA, Rp-8-CPT-cAMPS prevents the conformational change induced by endogenous cAMP, thereby keeping the PKA holoenzyme in its inactive state and preventing the release of the catalytic subunits.[14][16][17] This mechanism of action makes Rp-8-CPT-cAMPS a highly specific tool for investigating PKA-dependent signaling events, such as CREB phosphorylation.

Caption: Step-by-step workflow for the CREB phosphorylation inhibition assay.

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture cells in complete medium to approximately 80-90% confluency.

-

Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and recover overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of Rp-8-CPT-cAMPS (e.g., 10 mM in DMSO or water). [13]Store at -20°C.

-

Prepare a stock solution of the PKA activator (e.g., 10 mM Forskolin in DMSO). Store at -20°C.

-

On the day of the experiment, prepare working solutions of both compounds by diluting the stock solutions in serum-free medium.

-

-

Treatment:

-

Wash the cells once with warm PBS.

-

Replace the medium with serum-free medium and starve the cells for at least 4 hours to reduce basal signaling.

-

Pre-treatment: Add the desired concentrations of Rp-8-CPT-cAMPS to the appropriate wells. A typical concentration range to test is 1-100 µM. [11]Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C. Pre-incubation is crucial to allow the inhibitor to permeate the cells and bind to PKA before activation. [14] * Stimulation: Add the PKA activator (e.g., 10 µM Forskolin) to the wells (except for the unstimulated control). Incubate for 15-30 minutes at 37°C. [18][19]

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer and loading dye.

-

Denature the samples by heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB (Ser133) (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against total CREB and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-CREB signal to the total CREB signal for each sample.

-

Plot the normalized phospho-CREB levels against the concentration of Rp-8-CPT-cAMPS to determine the dose-dependent inhibition and calculate the IC50 value.

-

Alternative Detection Methods

While Western blotting is a robust method, other techniques can also be employed to assess CREB phosphorylation:

-

Cell-Based ELISA: This high-throughput method allows for the direct quantification of phospho-CREB and total CREB in whole cells without the need for lysate preparation, making it ideal for screening applications. [20][21]Kits for phospho-CREB (Ser133) are commercially available. [22][23]* Immunofluorescence Microscopy: This technique provides spatial information about the localization of phosphorylated CREB within the cell, typically in the nucleus.

Expected Results and Data Interpretation

In a successful experiment, treatment with a PKA activator like Forskolin should lead to a significant increase in the phosphorylation of CREB at Serine 133. [18][23]Pre-treatment with Rp-8-CPT-cAMPS is expected to inhibit this increase in a dose-dependent manner. The total CREB levels should remain relatively constant across all treatment conditions.

| Parameter | Agonist (e.g., Forskolin) | Agonist + Rp-8-CPT-cAMPS (Low Conc.) | Agonist + Rp-8-CPT-cAMPS (High Conc.) |

| Phospho-CREB (Ser133) | +++ | ++ | + |

| Total CREB | ++ | ++ | ++ |

| PKA Activity | High | Moderate | Low |

| CREB-mediated Gene Transcription | Increased | Reduced | Baseline |

Note: The number of "+" symbols indicates the relative level of the parameter.

The IC50 value for Rp-8-CPT-cAMPS in inhibiting PKA can vary depending on the cell type and experimental conditions, but it is typically in the low micromolar range. [24]

Troubleshooting Common Issues

| Issue | Possible Cause | Recommendation |

| No or weak phospho-CREB signal with agonist treatment | - Inactive agonist- Low PKA expression in the cell line- Inefficient antibody | - Use a fresh dilution of the agonist- Choose a different cell line with a well-characterized cAMP pathway- Optimize antibody concentration and incubation time |

| High basal phospho-CREB levels in unstimulated cells | - Serum in the starvation medium- Autocrine/paracrine signaling | - Ensure complete removal of serum during starvation- Increase the starvation period |

| Inconsistent results | - Variable cell density- Inaccurate pipetting- Inconsistent incubation times | - Ensure uniform cell seeding- Calibrate pipettes and use proper technique- Use a timer for all incubation steps |

| Rp-8-CPT-cAMPS shows no inhibitory effect | - Inactive compound- Insufficient pre-incubation time- Inappropriate concentration range | - Use a fresh stock of the inhibitor- Increase the pre-incubation time to at least 60 minutes- Test a wider range of concentrations |

Conclusion

Rp-8-CPT-cAMPS is a valuable pharmacological tool for the specific and potent inhibition of PKA in cellular assays. The protocol outlined in these application notes provides a reliable method for investigating the role of PKA in CREB phosphorylation. By carefully controlling experimental conditions and employing appropriate detection methods, researchers can effectively dissect the intricacies of the cAMP/PKA/CREB signaling pathway and its role in health and disease.

References

- Benchchem. (n.d.). Rp-8-CPT-cAMPS solubility in DMSO and other solvents.

- MedChemExpress. (n.d.). Rp-8-CPT-cAMPS | PKA Antagonist.

- Cayman Chemical. (n.d.). Rp-8-CPT-Cyclic AMP (sodium salt).

- MedchemExpress.com. (n.d.). Rp-cAMPS | PKA I/II Antagonist.

- BIOLOG Life Science Institute. (n.d.). Technical Information about Rp-8-CPT-cAMPS.

- Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1990). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. FEBS letters, 263(1), 47–50.

- BIOLOG Life Science Institute. (n.d.). Rp-8-CPT-cAMPS.

- Kramer, R. H., & Tibbs, G. R. (1996). Antagonists of cyclic nucleotide-gated channels and molecular mapping of their site of action. The Journal of neuroscience, 16(4), 1285–1293.

- Isensee, J., et al. (2018).

- Santa Cruz Biotechnology. (n.d.). Rp-8-CPT-cAMPS.

- Wang, D., & Zheng, W. (2014). Role of cAMP-PKA/CREB pathway in regulation of AQP 5 production in rat nasal epithelium. Rhinology, 52(4), 464–470.

- ResearchGate. (n.d.). Figure 3. Rp-8-Br-cAMPS-pAB and Rp-cAMPS-pAB inhibit RIP1-CRE-Luc....

- Zhang, Y., et al. (2020). Complex roles of cAMP–PKA–CREB signaling in cancer. Experimental & Molecular Medicine, 52(11), 1979-1988.

- Pearson. (n.d.). cAMP & PKA Explained: Definition, Examples, Practice & Video Lessons.

- Mayr, B., et al. (2001). Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB. Proceedings of the National Academy of Sciences, 98(19), 10936-10941.

- Sigma-Aldrich. (n.d.). phospho-CREB (pSer133) ELISA (CS0570) - Bulletin.

- Cell Signaling Technology. (n.d.). Phospho-CREB (Ser133) Antibody #9191.

- Su, C., et al. (1995). (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition. Biochemistry, 34(46), 15217-15223.

- Molmodac. (2010, January 6). Activation of Protein Kinase A by cAMP [Video]. YouTube.

- Cell Signaling Technology. (n.d.). Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody.

- R&D Systems. (n.d.). Human/Mouse/Rat Phospho-CREB (S133) Cell-Based ELISA.

- Hochdörfer, T., et al. (2011). Cyclic AMP-independent activation of protein kinase A by vasoactive peptides. The Journal of biological chemistry, 286(38), 33265–33274.

- Johannessen, M., et al. (2014). CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling. The Biochemical journal, 458(3), 469–479.

- Kasper, L. H., et al. (2006). Individual CREB-target genes dictate usage of distinct cAMP-responsive coactivation mechanisms. The EMBO journal, 25(13), 2895–2905.

- ResearchGate. (n.d.). Western blot demonstrating induction of CREB, phosphorylated at Ser-133....

- Cell Signaling Technology. (n.d.). PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit.

- Wikipedia. (n.d.). CREB.

- Gerits, E. A., et al. (2007). The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells. Cellular signalling, 19(7), 1582–1590.

- Wikipedia. (n.d.). Protein kinase A.

- Rockefeller University Press. (n.d.). PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination.

- The Effect of Intermittent Fasting on Type II Diabetes. (n.d.). 1. PKA Phosphorylation of CREB.

- Ma'ayan Lab – Computational Systems Biology. (n.d.). CREB Gene Set.

- Portland Press. (n.d.). CREB phosphorylation at Ser 133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling.

- Immunoway. (n.d.). CREB (Phospho Ser142) Cell-Based Colorimetric ELISA Kit.

- Thermo Fisher Scientific. (n.d.). CREB (Total/Phospho) InstantOne ELISA™ Kit.

- Frontiers. (n.d.). Multi-faceted regulation of CREB family transcription factors.

- Wen, A. Y., et al. (2010). The Role of the Transcription Factor CREB in Immune Function. Journal of immunology, 185(11), 6413–6419.

- Wright, N. T., et al. (2017). The Activation of Protein Kinase A by the Calcium-Binding Protein S100A1 Is Independent of Cyclic AMP. Biochemistry, 56(16), 2242–2247.

Sources

- 1. Complex roles of cAMP–PKA–CREB signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase A - Wikipedia [en.wikipedia.org]

- 3. cAMP & PKA Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. m.youtube.com [m.youtube.com]

- 5. rhinologyjournal.com [rhinologyjournal.com]

- 6. CREB - Wikipedia [en.wikipedia.org]

- 7. CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Rp-8-CPT-cAMPS BIOLOG Life Science Institute [biolog.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biolog.de [biolog.de]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

- 17. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. CREB (Phospho Ser142) Cell-Based Colorimetric ELISA Kit - PRODUCTS - Immunoway [immunoway.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 24. rupress.org [rupress.org]

Precision Control of PKA Signaling: Application Note for Rp-8-CPT-cAMPS in Electrophysiology

Part 1: Executive Summary & Scientific Rationale

In the dissection of intracellular signaling pathways, specificity is the currency of credibility. For decades, the study of cAMP-dependent protein kinase (PKA) in electrophysiology was plagued by the use of non-specific inhibitors like H-89, which inhibits at least eight other kinases (including MSK1 and S6K1) and acts competitively at the ATP binding site.

Rp-8-CPT-cAMPS represents the "Gold Standard" for PKA inhibition in modern electrophysiology. Unlike H-89, it does not compete with ATP. Instead, it acts as a cAMP antagonist , binding to the regulatory subunits of PKA and preventing the conformational change required to release the catalytic subunits. The addition of the lipophilic 8-(4-chlorophenylthio) (8-CPT) group confers membrane permeability and resistance to phosphodiesterases (PDEs), solving the two major limitations of the unmodified Rp-cAMPS analog.

This guide provides the protocols required to utilize Rp-8-CPT-cAMPS in whole-cell patch-clamp and extracellular field potential recordings, ensuring data that withstands rigorous peer review.

Part 2: Mechanism of Action[1]

To use this compound effectively, one must understand its molecular mechanics. PKA exists as a holoenzyme tetramer (

Rp-8-CPT-cAMPS binds to the cAMP sites (preferentially Site A on RI and Site B on RII) but locks the holoenzyme in a non-dissociating, inactive conformation .

Visualization: The PKA "Lock" Mechanism

Figure 1: Rp-8-CPT-cAMPS acts as a molecular "lock," occupying the regulatory subunit without triggering the release of the catalytic subunit.

Part 3: Technical Specifications & Compound Handling

Table 1: Physicochemical Properties

| Property | Specification | Experimental Implication |

| Molecular Weight | ~545.9 g/mol (Na+ salt) | Essential for calculating osmolarity in pipette solutions. |

| Solubility | Water/Buffer (> 10 mM) | Can be dissolved directly in intracellular solution or ACSF. |

| Lipophilicity | High (due to 8-CPT group) | Permeates membranes (bath application possible), but diffusion is slow. |

| Stability | Metabolic Stability | Resistant to hydrolysis by mammalian PDEs; long half-life in tissue. |

| Purity | > 99% (HPLC) | Critical to avoid contamination with Sp-isomer (activator).[1] |

Protocol A: Stock Solution Preparation

Failure Point: Repeated freeze-thaw cycles can degrade the compound or alter concentration due to evaporation.

-

Solvent: Dissolve the lyophilized powder in distilled water or your specific buffer to a stock concentration of 10 mM . (Avoid DMSO if possible for electrophysiology to prevent solvent artifacts, though it is soluble in DMSO).

-

Aliquoting: Immediately divide into small aliquots (e.g., 10-50 µL) in light-protective tubes (brown Eppendorf).

-

Storage: Store at -20°C . Stable for at least 6 months.

-

Usage: Thaw one aliquot on ice immediately before the experiment. Discard unused portion of the aliquot at the end of the day.

Part 4: Experimental Protocols

Protocol B: Intracellular Application (Whole-Cell Patch Clamp)

Best for: Studying PKA regulation of single-cell properties (e.g., AMPA/NMDA receptor currents, excitability) with high temporal precision.

Rationale: Direct loading via the patch pipette bypasses the slow membrane permeation time required for bath application.

-

Internal Solution Prep:

-

Prepare your standard internal solution (e.g., K-Gluconate based).[2]

-

Add Rp-8-CPT-cAMPS: Dilute the 10 mM stock 1:100 to 1:500 to achieve a final concentration of 20 µM – 100 µM .

-

Osmolarity Check: The addition of 100 µM adds < 1 mOsm, which is negligible. However, ensure the stock was made in water, not high-salt buffer.

-

-

Loading:

-

Keep the internal solution on ice and shielded from bright light.[1]

-

Backfill the patch pipette.

-

-

The "Diffusion Gap" (Critical Step):

-

Establish the whole-cell configuration (break-in).

-

Wait 15–20 minutes before recording the effect.

-

Why? The compound must diffuse from the pipette tip into the soma and dendrites. PKA is often anchored near synapses (via AKAPs); diffusion to distal dendrites takes time.

-

-

Control: Interleave recordings with a vehicle-only internal solution to rule out "run-down" of currents.

Protocol C: Extracellular Application (Brain Slices / LTP)

Best for: Long-term Potentiation (LTP) studies or network oscillation recordings.

Rationale: While "membrane permeable," the compound is bulky. Diffusion into a 400 µm brain slice is the rate-limiting step.

-

Concentration: Use 50 µM – 100 µM in the perfusion ACSF.

-

Pre-Incubation (The Golden Rule):

-

Do NOT simply wash in the drug and expect immediate results.

-

Incubate slices in a submersion chamber with Rp-8-CPT-cAMPS for at least 45–60 minutes prior to recording.

-

Causality: Intracellular cAMP production (e.g., by Forskolin or synaptic stimulation) is fast. If the inhibitor has not reached equilibrium at the R-subunits deep in the tissue, you will see a "partial" or "failed" block.

-

-

Maintenance: Maintain the compound in the perfusion line throughout the experiment.

Part 5: Workflow & Validation Strategy

To adhere to the "Self-Validating" requirement, you must prove the observed effect is due to PKA inhibition.

Experimental Workflow Diagram

Figure 2: Decision tree for experimental design ensuring adequate equilibration time for the inhibitor.

Validation: The "Rescue" Experiment

Since Rp-8-CPT-cAMPS is a competitive inhibitor, its effects should be surmountable or reversible.

-

Run the Block: Establish PKA inhibition with Rp-8-CPT-cAMPS.

-

The Counter-Proof: In a separate set of experiments, apply Sp-8-CPT-cAMPS (the activator analog) or a high concentration of Forskolin.

-

Outcome: If the Rp-compound is specific, the activator should compete for the binding site (if concentrations are balanced) or, more commonly, you demonstrate that the induction of a PKA-dependent effect (like LTP) is blocked by Rp-8-CPT-cAMPS but intact in vehicle controls.

Part 6: Comparison of PKA Inhibitors

| Inhibitor | Target Site | Permeability | Specificity | Recommendation |

| Rp-8-CPT-cAMPS | cAMP (Regulatory) | High | High | Primary Choice. Best balance of specificity and utility. |

| Rp-cAMPS | cAMP (Regulatory) | Low | High | Use only for intracellular loading; poor for slices. |

| H-89 | ATP (Catalytic) | High | Low | Avoid. Inhibits MSK1, S6K1, RhoK. "Dirty" drug. |

| KT 5720 | ATP (Catalytic) | High | Low/Variable | Often ineffective at physiological ATP levels. |

Part 7: References

-

Biolog Life Science Institute. Technical Information: Rp-8-CPT-cAMPS. (Primary manufacturer data). [Link](Note: Landing page for catalog)

-

Gjertsen, B. T., et al. (1995). "Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture." Journal of Biological Chemistry, 270(35), 20599-20607. [Link]

-

Dostmann, W. R., et al. (1990). "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinase I and II with analogs of adenosine 3',5'-cyclic phosphorothioates." Journal of Biological Chemistry, 265(18), 10484-10491. [Link]

-

Lochner, A., & Moolman, J. A. (2006). "The many faces of H89: a review."[3] Cardiovascular Drug Reviews, 24(3-4), 261-274.[3] (Critical reference regarding H-89 non-specificity). [Link]

-

Murray, A. J. (2008). "Pharmacological PKA inhibition: all may not be what it seems." Science Signaling, 1(22), re4. [Link]

Sources

Application Note: Temporal Optimization of Rp-8-CPT-cAMPS for PKA Inhibition

Topic: Rp-8-CPT-cAMPS treatment time in experiments Content Type: Application Note and Protocol Guide

Executive Summary

Rp-8-CPT-cAMPS is a potent, membrane-permeable competitive antagonist of the cAMP-dependent protein kinase (PKA).[1] Unlike ATP-site inhibitors (e.g., H-89), which often suffer from off-target effects on other kinases (e.g., MSK1, S6K1), Rp-8-CPT-cAMPS targets the cAMP-binding sites on the PKA regulatory subunits.

However, its utility is strictly governed by temporal parameters . Because it must compete with rapidly synthesized intracellular cAMP, pre-incubation is not optional—it is the defining variable for success. This guide details the kinetic windows required for acute and chronic experiments, providing a standardized framework to prevent false negatives caused by "kinetic lag."

Mechanism of Action & The "Kinetic Lag"

To optimize treatment time, one must understand the molecular competition.

-

The Target: PKA exists as a tetrameric holoenzyme (

). Binding of cAMP to the Regulatory (R) subunits causes the release of active Catalytic (C) subunits. -

The Inhibitor: Rp-8-CPT-cAMPS binds to the R subunits but prevents the conformational change required for C-subunit release. It "locks" the holoenzyme in an inactive state.

-

The Problem (Kinetic Lag): When a Gs-coupled receptor is stimulated (e.g., by Forskolin or Isoproterenol), intracellular cAMP levels spike within seconds. Rp-8-CPT-cAMPS enters the cell via passive diffusion (aided by the lipophilic 8-CPT group). If the inhibitor is not present at equilibrium before the cAMP spike, the endogenous cAMP will outcompete the inhibitor, leading to PKA activation despite treatment.

Diagram 1: The Kinetic Window of Inhibition

Caption: The "Kinetic Lag" dictates that the inhibitor must reach equilibrium occupancy of PKA Regulatory subunits (15–30 min) prior to any cAMP-elevating stimulus.

Critical Experimental Parameters

Solubility and Stability

-

Lipophilicity: The 8-(4-chlorophenylthio) (8-CPT) modification increases lipophilicity significantly compared to unmodified Rp-cAMPS, allowing passive membrane transport.

-

Metabolic Stability: The phosphorothioate modification (Rp-isomer) renders the molecule resistant to hydrolysis by mammalian phosphodiesterases (PDEs). It is stable in culture media for >24 hours at 37°C.

Recommended Concentrations

| Application | Concentration Range | Notes |

| Cell Culture (Monolayer) | 10 – 100 µM | 50 µM is a standard starting point. |

| Brain Slices (Acute) | 10 – 50 µM | Lower concentrations often suffice due to bath volume. |

| Whole Blood / Complex Tissue | 100 – 500 µM | Higher gradient required for tissue penetration. |

| Gene Expression (Long-term) | 50 – 100 µM | Single dose usually sufficient due to PDE resistance. |

Standardized Protocols

Protocol A: Acute Signaling Inhibition (Western Blot / Biochemistry)

Target: Phosphorylation events (e.g., CREB, VASP, GluR1) occurring within minutes of stimulation.

-

Preparation: Prepare a 10 mM stock solution of Rp-8-CPT-cAMPS in water or buffer. Avoid DMSO if possible to minimize solvent effects, though it is soluble in DMSO.

-

Starvation (Optional): Serum-starve cells for 2-4 hours if basal PKA activity is high.

-

Pre-Incubation (CRITICAL):

-

Add Rp-8-CPT-cAMPS to the culture media to a final concentration of 50–100 µM .

-

Incubate at 37°C for 30 minutes .

-

Note: Do not wash the cells. The inhibitor must remain present during stimulation.

-

-

Stimulation:

-

Add the agonist (e.g., Forskolin, PGE2) directly to the media containing the inhibitor.

-

-

Lysis: Harvest cells at the desired time point (e.g., 5–15 mins post-stimulation).

Protocol B: Electrophysiology (Acute Brain Slices)

Target: LTP/LTD induction or ion channel modulation.

-

Recovery: Allow slices to recover in ACSF for at least 1 hour.

-

Pre-Incubation:

-

Perfuse slices with ACSF containing 10–50 µM Rp-8-CPT-cAMPS.

-

Required Duration: 20–40 minutes prior to recording baseline or inducing plasticity.

-

Reasoning: Tissue penetration is slower than monolayer diffusion.

-

-

Recording: Maintain perfusion of the inhibitor throughout the recording session. Washout of Rp-8-CPT-cAMPS is slow (reversible, but takes >30 mins) due to its lipophilic nature and high affinity.

Protocol C: Long-Term Inhibition (24+ Hours)

Target: Cell cycle arrest, differentiation, or gene expression.

-

Seeding: Seed cells and allow them to adhere overnight.

-

Treatment: Replace media with fresh media containing 50–100 µM Rp-8-CPT-cAMPS.

-

Replenishment:

-

Because the compound is PDE-resistant, daily replenishment is generally not required for stability.

-

However, if the cell doubling time is fast (<24h), the effective concentration dilutes as cell volume increases. In rapidly dividing lines, replenish every 24 hours.

-

-

Harvest: Assay for phenotype (e.g., neurite outgrowth, apoptosis) at 24, 48, or 72 hours.

Troubleshooting & Controls

The "Agonist Drift" (Oxidation Risk)

Risk: Upon prolonged storage or exposure to light/air, the sulfur on the phosphate group can oxidize. This converts the Antagonist (Rp-8-CPT-cAMPS) into the Agonist (8-CPT-cAMP).

-

Symptom: Treatment causes PKA activation instead of inhibition.

-

Prevention: Store lyophilized powder at -20°C. Store aliquots in single-use tubes. Protect from light. Discard stock solutions older than 1 month.

The "Permeability" Control

If 100 µM Rp-8-CPT-cAMPS fails to inhibit the response:

-

Check the Timeline: Did you pre-incubate for at least 30 minutes?

-

Check the Isoform: Some cell types express high levels of PKA-RI vs PKA-RII. Rp-8-CPT-cAMPS inhibits both but has slight site preferences.[1]

-

Advanced Option: Consider using the pAB-ester prodrug (Rp-8-CPT-cAMPS-pAB).[2] This uncharged ester crosses membranes instantly and is hydrolyzed intracellularly to the active drug. It is required for refractory cell lines (e.g., certain T-cell subsets).

Diagram 2: Molecular Mechanism of Inhibition

Caption: Rp-8-CPT-cAMPS competes with cAMP for the R-subunit. Pre-binding locks the complex, preventing C-subunit release.

References

-

Biolog Life Science Institute. Technical Information: Rp-8-CPT-cAMPS.[3] Bremen, Germany.

-

Gjertsen, B. T., et al. (1995).[1] "Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture." Journal of Biological Chemistry, 270(35), 20599-20607.

-

Dostmann, W. R., et al. (1990).[1] "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinase I and II with analogs of adenosine 3',5'-cyclic phosphorothioates." Journal of Biological Chemistry, 265(18), 10484-10491.

-

Vogt, A. M., et al. (2012). "PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination." Journal of Cell Biology, 198(3), 369–381.

-

Chepurny, O. G., et al. (2010). "A Permissive Role for Protein Kinase A in Support of Epac Agonist-Stimulated Human Islet Insulin Secretion."[4] Biophysical Journal, 98(3), 680.

Sources

Troubleshooting & Optimization

Technical Support Center: Rp-8-CPT-cAMPS Application Guide

Case ID: PKA-INHIBITION-FAILURE-001 Status: Open Assigned Specialist: Senior Application Scientist, Signal Transduction Unit

Introduction: Why Your PKA Inhibition Failed

If you are reading this, you are likely facing a specific frustration: you treated your cells with Rp-8-CPT-cAMPS , but your downstream Western blots (e.g., pCREB, pVASP) or functional assays still show PKA activity.

This is a common issue, but it is rarely due to a "bad batch." It is almost always a problem of stoichiometry or cellular kinetics . Unlike ATP-competitive inhibitors (like H-89), Rp-8-CPT-cAMPS is a cAMP-competitive analog. It does not kill the enzyme's catalytic ability; it prevents the enzyme from unlocking. If endogenous cAMP levels rise too high, or if the inhibitor is pumped out of the cell, PKA will activate.

This guide breaks down the failure points and provides self-validating protocols to fix them.

Part 1: The Mechanism & The "Paradox"

The Core Issue: Competitive Antagonism

Rp-8-CPT-cAMPS binds to the Regulatory (R) subunits of PKA.[1] Unlike cAMP, which causes the R subunits to release the Catalytic (C) subunits, Rp-8-CPT-cAMPS locks the holoenzyme complex intact.

The Failure Mode: This is a numbers game. The affinity of Rp-8-CPT-cAMPS for the R-subunit is lower than that of endogenous cAMP. If you stimulate cells with a strong agonist (e.g., Forskolin > 10 µM), the intracellular cAMP surge will outcompete the inhibitor, leading to "breakthrough" PKA activation.

Visualizing the Pathway

The following diagram illustrates the competitive dynamic and the Epac off-target pathway.

Figure 1: The Competition Model. PKA activation depends on the ratio of cAMP to Rp-8-CPT-cAMPS. Note that Rp-8-CPT-cAMPS does not activate Epac, making it a crucial tool for distinguishing PKA vs. Epac effects.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see no inhibition in live cells, but it works in lysates."

Diagnosis: Poor Membrane Permeability or Active Extrusion. While the "8-CPT" modification (8-(4-chlorophenylthio)) increases lipophilicity compared to unmodified cAMP, it is still a negatively charged phosphorothioate.

-

Slow Influx: It crosses membranes slowly. If you add the inhibitor and the stimulant simultaneously, the stimulant wins.

-

MDR Extrusion: Many cell lines (e.g., cancer lines) express Multidrug Resistance Proteins (MRPs) that actively pump Rp-8-CPT-cAMPS out of the cell.

Corrective Protocol:

-

Pre-incubation is Mandatory: You must pre-incubate cells with Rp-8-CPT-cAMPS for at least 30-60 minutes before stimulation.

-

Increase Concentration: Standard effective concentrations are 10–100 µM . If using <10 µM, you are likely below the competitive threshold.

-

Switch to AM-Ester: If using a high-MDR cell line, switch to Rp-8-CPT-cAMPS-AM . The acetoxymethyl (AM) ester masks the charge, allowing rapid entry. Once inside, esterases cleave the AM group, trapping the active inhibitor.

Issue 2: "My control (H-89) works, but Rp-8-CPT-cAMPS doesn't."

Diagnosis: H-89 is a "dirty" inhibitor; Rp-8-CPT-cAMPS is specific. H-89 inhibits PKA by blocking the ATP pocket, but it also inhibits MSK1, S6K1, and ROCK-II at similar concentrations.

-

The Reality Check: If H-89 blocks your effect but Rp-8-CPT-cAMPS does not, your effect might not be mediated by PKA . It could be an off-target kinase inhibited by H-89.

-

Verification: Use a third structurally distinct inhibitor, such as KT 5720 or the peptide inhibitor PKI (transfection or myristoylated peptide), to confirm PKA involvement.

Issue 3: "The compound precipitated in the media."

Diagnosis: Hydrophobicity Shock. Rp-8-CPT-cAMPS is lipophilic.[2][3] Adding a high-concentration DMSO stock directly to aqueous media can cause immediate micro-precipitation that is invisible to the naked eye but reduces effective concentration.

Solubility & Handling Table

| Parameter | Specification | Best Practice |

| Solvent | Water or DMSO | Prepare 10-50 mM stock in DMSO .[1] Water is possible but less stable for long-term storage. |

| Dilution | 1:1000 minimum | Do not add 100% DMSO stock directly to cells. Dilute 1:10 in media first, vortex, then add to cells. |

| Stability | Hydrolysis Resistant | Resistant to mammalian PDEs.[2] Stable in media for 24+ hours (unlike cAMP). |

| Storage | -20°C (Desiccated) | Critical: Protect from moisture.[1] Hydrolysis can convert the "Rp" (inhibitor) form to trace amounts of "Sp" (agonist) or degradation products. |

Part 3: Specificity & Experimental Controls

To publish data relying on Rp-8-CPT-cAMPS, you must prove specificity. The most common confounder is the Epac pathway (Exchange protein directly activated by cAMP).

The Epac Control Experiment: Many researchers assume cAMP effects are PKA-driven. However, cAMP also activates Epac, which activates Rap1 and p38 MAPK.

-

Rp-8-CPT-cAMPS inhibits PKA but does not activate/inhibit Epac.

Experimental Logic Flow:

-

Treat with Rp-8-CPT-cAMPS .

-

Effect blocked? -> PKA is required.[5]

-

Effect persists? -> PKA might not be the driver.

-

-

Treat with 8-pCPT-2'-O-Me-cAMP (Epac agonist).[4][5]

-

Mimics biological effect? -> The pathway is Epac-driven, not PKA-driven.[6]

-

Decision Tree for Troubleshooting

Figure 2: Troubleshooting Logic Flow. Follow this decision tree to isolate whether the failure is chemical (concentration/time) or biological (off-target/permeability).

References

-

Biolog Life Science Institute. Technical Information: Rp-8-CPT-cAMPS. (Detailed mechanistic data on lipophilicity and PDE resistance). Link

-

Dostmann, W. R., et al. (1990). Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates. Journal of Biological Chemistry. (Establishes site selectivity). Link

-

Enserink, J. M., et al. (2002). A novel Epac-specific cAMP analogue demonstrates independent regulation of Rap1 and ERK. Nature Cell Biology. (Differentiation between PKA and Epac pathways). Link

-

Lochner, A., & Moolman, J. A. (2006). The many faces of H89: a review. Cardiovascular Drug Reviews. (Discusses the lack of specificity of H-89 compared to cAMP analogs). Link

-

Chepurny, O. G., et al. (2013). Membrane permeability and intracellular hydrolysis of cAMP analogs. (Discusses the need for AM-esters in certain cell types). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biolog.de [biolog.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Rp-8-CPT-cAMPS Cell Permeability

Welcome to the technical support guide for Rp-8-CPT-cAMPS. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering challenges with the cellular delivery of this potent Protein Kinase A (PKA) inhibitor. Our goal is to move beyond simple protocols and provide a framework of understanding, enabling you to diagnose issues and optimize your experiments for robust, reproducible results.

Introduction: The Permeability Paradox

Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cAMPS) is a powerful tool in cell signaling research. It is an analog of cyclic AMP (cAMP) specifically engineered for high potency and stability.[1][2] Its key features include:

-

PKA Inhibition: It acts as a competitive antagonist at the cAMP binding sites on the regulatory subunits of PKA, preventing the holoenzyme from dissociating and activating.[2][3][4]

-

Metabolic Resistance: It is resistant to hydrolysis by most phosphodiesterases (PDEs), ensuring a sustained inhibitory effect.[1][5][6]

-

Enhanced Lipophilicity: The chlorophenylthio group at the 8-position increases its lipophilicity, which is intended to facilitate passage across the cell membrane.[3][5]

Despite being designed for good membrane permeability, researchers can face inconsistent or weaker-than-expected results.[1] This guide addresses the most common culprit: suboptimal cellular uptake and bioavailability. The effectiveness of Rp-8-CPT-cAMPS is not solely dependent on its inherent chemical properties but is critically influenced by experimental conditions, from initial solubilization to the specific biology of the cell system being studied.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common questions and experimental hurdles in a Q&A format.

Q1: What is the precise mechanism of Rp-8-CPT-cAMPS, and why is pre-incubation so critical?

Answer: Rp-8-CPT-cAMPS is a competitive antagonist of cAMP. It binds to the regulatory (R) subunits of the inactive PKA holoenzyme (R₂C₂). This binding stabilizes the inactive complex, preventing cAMP from binding and releasing the active catalytic (C) subunits.[2][3][7] Unlike ATP-site kinase inhibitors, it does not block the catalytic site itself but rather prevents the enzyme's activation.

The critical need for pre-incubation stems from a kinetic race. When you stimulate a cell with a G-protein coupled receptor (GPCR) agonist (like isoproterenol) or an adenylyl cyclase activator (like forskolin), the intracellular production of cAMP is extremely rapid, often occurring within seconds to a few minutes.[1][3] The passive diffusion of Rp-8-CPT-cAMPS across the cell membrane and its subsequent binding to PKA is a slower process.

If the inhibitor is added simultaneously with the stimulus, a significant amount of PKA will already be activated by the surge of endogenous cAMP before the inhibitor can reach its target.

Expert Recommendation: A pre-incubation period of 20-30 minutes is strongly recommended to allow Rp-8-CPT-cAMPS to equilibrate across the cell membrane and occupy the PKA binding sites before the activating stimulus is introduced.[1][3]

Caption: PKA activation and inhibition by Rp-8-CPT-cAMPS.

Q2: I'm observing a weak or no effect. What are the most likely causes beyond pre-incubation time?

Answer: If extending the pre-incubation time doesn't resolve the issue, the problem often lies in the effective intracellular concentration of the inhibitor. This can be due to several factors:

-

Suboptimal Concentration: The IC₅₀ is highly dependent on the cell type, its membrane characteristics, and the intracellular concentration of PKA.[3] A concentration that works in one cell line may be insufficient in another.

-

Solution: Perform a dose-response curve. A typical starting range is 10 µM to 100 µM, but testing a broader range (e.g., 1 µM to 200 µM) is advisable for a new system.[1]

-

-

Solubility Issues: This is the most common technical error. Rp-8-CPT-cAMPS may be soluble in a stock solvent like DMSO, but it can easily precipitate when diluted into aqueous cell culture media.[8] This precipitation drastically reduces the bioavailable concentration.

-

Solution: Follow the detailed solubilization protocol in Q3. The key is to minimize the time the compound spends in a purely aqueous environment before reaching the cells.

-

-

Compound Degradation: While relatively stable, the compound is not impervious to degradation.[1]

-

Low PKA Expression or Basal Activity: The inhibitor can only block PKA that is present and active.

-

Solution: Confirm the expression of PKA regulatory and catalytic subunits in your cell line via Western blot.[1] Use a positive control (e.g., forskolin) to ensure the PKA pathway is functional.

-

Q3: What is the definitive protocol for solubilizing Rp-8-CPT-cAMPS to maximize bioavailability?

Answer: Improper solubilization is a primary cause of experimental failure. The goal is to create a stable, high-concentration stock in an organic solvent and then carefully dilute it into your aqueous experimental medium to avoid precipitation.

| Solvent | Concentration | Source |

| DMSO | 25 mg/mL (~50 mM) | [2] |

| DMF | 30 mg/mL (~60 mM) | [2] |

| PBS (pH 7.2) | 10 mg/mL (~20 mM) | [2] |

| Water | Soluble | [1] |

Recommended Protocol for Preparing Rp-8-CPT-cAMPS

-

Prepare a High-Concentration Stock Solution (e.g., 50 mM):

-

Weigh out the required amount of Rp-8-CPT-cAMPS (sodium salt, MW: 509.8 g/mol ).

-

Add 100% cell culture-grade DMSO to achieve a 50 mM concentration.

-

Vortex or sonicate gently until the solid is completely dissolved.[3] The solution should be perfectly clear.

-

Aliquot the stock solution into small, single-use volumes and store at -80°C. This prevents degradation from multiple freeze-thaw cycles.[1]

-

-

Prepare the Working Solution (Critical Step):

-

Pre-warm your cell culture medium or buffer (e.g., HBSS) to 37°C.

-

Thaw a single aliquot of your 50 mM DMSO stock.

-

Crucially, add the DMSO stock directly to the pre-warmed medium while vortexing or swirling gently. For a final concentration of 50 µM, you would add 1 µL of the 50 mM stock to 1 mL of medium.

-

This rapid dilution and mixing helps prevent the compound from precipitating out of the aqueous solution.[9]

-

-

Final DMSO Concentration Check:

-

Ensure the final concentration of DMSO in your cell culture does not exceed cytotoxic levels. For most cell lines, <0.5% is acceptable , but for sensitive or primary cells, ≤0.1% is recommended .[10]

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10]

-

Q4: How can I confirm that the inhibitor is entering the cells and effectively blocking PKA?

Answer: Verifying target engagement is essential for validating your results. You need to confirm that the inhibitor is not only present but is also functionally blocking the PKA pathway.

The Gold Standard: Western Blot for Downstream Substrates

The most direct way to assess PKA inhibition is to measure the phosphorylation status of a known PKA substrate. A classic and reliable target is the transcription factor CREB (cAMP response element-binding protein) , which is phosphorylated by PKA at Serine 133.

Experimental Protocol: Validating PKA Inhibition via pCREB Western Blot

-

Cell Plating: Plate your cells at an appropriate density and allow them to adhere overnight.

-

Pre-incubation: Treat cells with your desired concentrations of Rp-8-CPT-cAMPS (and a vehicle control) for 20-30 minutes.

-

Stimulation: Add a PKA activator (e.g., 10 µM Forskolin) to the wells for 15-30 minutes. Include a non-stimulated control.

-